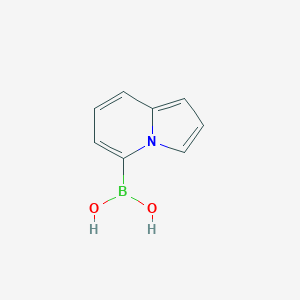

Indolizin-5-ylboronic acid

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H8BNO2 |

|---|---|

Molecular Weight |

160.97 g/mol |

IUPAC Name |

indolizin-5-ylboronic acid |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6,11-12H |

InChI Key |

DUMLLEBNDXEALX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC2=CC=CN12)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Indolizin 5 Ylboronic Acid

Strategies for Constructing the Indolizine (B1195054) Core Relevant to 5-Substitution

The creation of the foundational indolizine ring system is the first critical phase. A variety of methods, ranging from classical name reactions to modern transition-metal-catalyzed processes, can be employed.

The synthesis of the indolizine nucleus has a rich history, with several established methods still in use today, alongside more recently developed, highly efficient strategies. rsc.orgnih.gov

Classical Approaches: The Tschitschibabin (Chichibabin) and Scholtz reactions are foundational methods for indolizine synthesis. rsc.orgnih.gov The Tschitschibabin reaction typically involves the cyclization of N-(phenacyl)pyridinium halides or related salts, while the Scholtz synthesis involves the high-temperature condensation of 2-methylpyridine (B31789) with acetic anhydride. jbclinpharm.org Another venerable and widely used method is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles like activated alkenes and alkynes. chim.itrsc.orgjbclinpharm.orgijettjournal.org

Modern Advancements: Contemporary organic synthesis has introduced a host of new techniques that offer milder conditions, greater functional group tolerance, and diverse substitution patterns. ijettjournal.orgrsc.org These include transition-metal-catalyzed reactions, such as those employing palladium, copper, rhodium, or gold, which facilitate cycloisomerization or cross-coupling cascades to form the bicyclic ring system. rsc.orgijettjournal.orgrsc.org One-pot multicomponent reactions have also emerged as an efficient strategy, allowing the assembly of complex indolizines from simple, readily available starting materials. chim.itscispace.com

Table 1: Comparison of Indolizine Synthesis Methodologies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Tschitschibabin Reaction | Cyclization of α-picolinium salts with a base and an α-halocarbonyl compound. derpharmachemica.com | Well-established, straightforward for certain substrates. | Often requires harsh conditions, limited substituent scope. |

| Scholtz Synthesis | High-temperature reaction of 2-methylpyridine with anhydrides. jbclinpharm.org | Historically significant, simple starting materials. | Very high temperatures, low yields, limited applicability. |

| 1,3-Dipolar Cycloaddition | Reaction of pyridinium ylides with electron-deficient alkenes or alkynes. chim.itrsc.orgjbclinpharm.org | High versatility, good control over substituents at C1, C2, and C3. | Often requires activating groups on the dipolarophile. |

| Transition-Metal Catalysis | Cycloisomerization or annulation reactions catalyzed by metals like Pd, Au, Cu, Rh. rsc.orgijettjournal.orgrsc.org | Milder conditions, high efficiency, broad substrate scope. | Cost of catalysts, potential for metal contamination. |

| Multicomponent Reactions | One-pot synthesis from three or more simple starting materials. chim.itscispace.com | High atom economy, operational simplicity, rapid assembly of complexity. | Optimization can be challenging. |

Once the indolizine core is formed, the next challenge is to introduce functionality specifically at the 5-position. Standard electrophilic substitution on an unsubstituted indolizine ring preferentially occurs at the C-3 and C-1 positions of the electron-rich five-membered ring. worktribe.comresearchgate.net Therefore, direct electrophilic borylation is not a viable route. Instead, strategies have been developed that leverage the unique reactivity of the six-membered pyridine (B92270) ring portion of the scaffold.

The most prominent and effective strategy for functionalizing the C-5 position is through directed metalation, specifically lithiation. researchgate.netbeilstein-journals.org This approach involves deprotonation at the C-5 position to form an organometallic intermediate, which can then be trapped with a suitable electrophile. This method circumvents the inherent electronic preference for substitution on the pyrrole (B145914) ring. Another, less common, approach involves synthesizing an indolizine with a leaving group, such as a halogen, at the 5-position, which can then undergo nucleophilic substitution. beilstein-journals.orgusp.br

Direct Borylation Approaches for Indolizin-5-ylboronic Acid

The direct introduction of a boronic acid group onto the indolizine ring at the C-5 position is achieved through a metalation-borylation sequence. This two-step process is the most reliable method reported for preparing the title compound's precursors.

This strategy hinges on the ability to selectively deprotonate the indolizine ring at the desired position and then quench the resulting anion with a boron-containing electrophile.

Research has demonstrated that various 2-substituted indolizines can be regioselectively deprotonated at the 5-position using strong organolithium bases. nih.govnih.gov The first successful regioselective metalation of 2-phenylindolizine (B189232) at the 5-position was reported by Renard and Gubin. usp.brnih.gov This process typically involves treating the indolizine substrate with a base like n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. nih.govmdpi.com The presence of a substituent at the C-2 position appears to be crucial for directing the lithiation to the C-5 position. chim.itnih.govnih.gov The resulting 5-lithioindolizine is a powerful nucleophile and serves as the key intermediate for introducing various functional groups. usp.brnih.gov

Table 2: Research Findings on Regioselective Lithiation of 2-Substituted Indolizines

| Substrate | Base/Conditions | Position of Lithiation | Subsequent Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 2-Phenylindolizine | n-BuLi, THF, -40°C to -20°C | C-5 | DMF | 5-Formyl-2-phenylindolizine | nih.govmdpi.com |

| 2-Phenylindolizine | n-BuLi | C-5 | I₂ | 5-Iodo-2-phenylindolizine | nih.govnih.gov |

| 2-Phenylindolizine | n-BuLi | C-5 | CO₂ | 2-Phenylindolizine-5-carboxylic acid | beilstein-journals.orgusp.br |

| 2-p-Tolylindolizine | n-BuLi, THF, TMEDA, -78°C to -20°C | C-5 | DMF | 5-Formyl-2-p-tolylindolizine | mdpi.com |

| 2-Substituted Indolizines | TMPMgCl·LiCl | C-5 | Various | 5-Substituted Indolizines | worktribe.com |

Following the successful and regioselective generation of the 5-lithioindolizine intermediate, the final step is to introduce the boron moiety. This is accomplished by "trapping" the highly reactive organolithium species with a suitable borate (B1201080) electrophile. organic-chemistry.org Common reagents for this purpose are trialkyl borates, such as triisopropyl borate (B(Oi-Pr)₃), or cyclic boronates like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolato boronate). organic-chemistry.orgscholaris.ca

The reaction involves the nucleophilic attack of the C-5 carbanion on the electrophilic boron atom of the borate ester. This forms a lithium trialkoxyborate or a pinacolato borate complex. nih.gov Subsequent acidic aqueous workup hydrolyzes the borate ester to yield the final this compound. This lithiation-borylation sequence is a powerful and general method for preparing aryl and heteroaryl boronic acids that are otherwise difficult to access. organic-chemistry.orgnih.gov While specific literature detailing the synthesis of this compound itself is sparse, this established two-step methodology, combining the known regioselective C-5 lithiation of indolizines with the standard practice of trapping lithiated species with borate esters, represents the most direct and scientifically sound synthetic route. nih.govorganic-chemistry.org

Transition Metal-Catalyzed C-H Borylation at the 5-Position

Direct C-H borylation of the indolizine ring presents an atom-economical approach to introduce a boronic acid moiety. However, achieving high regioselectivity for the 5-position is a significant challenge due to the electronic nature of the indolizine nucleus, which often favors functionalization at other positions, such as C-1, C-2, or C-3. Research into the iridium-catalyzed C-H borylation of indolizines has shown that while the reaction is feasible, it often yields a mixture of regioisomers.

For instance, studies on the iridium-catalyzed borylation of substituted indolizines have demonstrated the formation of both C-3 and C-5 borylated products. The subsequent in-situ Suzuki-Miyaura cross-coupling of these intermediates with aryl halides has been reported to yield a mixture of C-3 and C-5 arylated indolizines. In specific cases, the C-5 arylated product has been observed as the major isomer, suggesting that under certain catalytic conditions, a preference for the 5-position can be achieved, albeit with the need for careful optimization to enhance selectivity. The complexity of controlling the regioselectivity in these reactions underscores an active area of research in the synthetic chemistry of indolizines.

Table 1: Regioselectivity in Iridium-Catalyzed Borylation/Arylation of Indolizines

| Indolizine Substrate | Catalyst System | Borylation/Coupling Partner | Major Product(s) | Reference |

| Substituted Indolizine | [Ir(cod)Cl]₂ / dtbbpy | Aryl Halide | Mixture of C-3 and C-5 arylated isomers | nih.gov |

| 2-Arylindolizine | Iridium Catalyst | Aryl Halide | C-5 arylated product as major isomer | nih.gov |

Note: This table summarizes the general findings on the regioselectivity of C-H borylation of the indolizine core, highlighting the formation of C-5 substituted products.

Indirect Synthetic Pathways via 5-Substituted Indolizine Precursors

Given the challenges in direct C-H borylation, indirect methods starting from 5-substituted indolizines offer a more controlled and often higher-yielding route to this compound. These multi-step sequences rely on the initial regioselective functionalization of the 5-position, followed by conversion of the introduced group into a boronic acid.

A well-established indirect route involves the synthesis of 5-haloindolizines, which can then be converted to the corresponding boronic acid. The synthesis of 5-iodoindolizines has been successfully achieved through the regiospecific lithiation of 2-substituted indolizines at the 5-position, followed by quenching with iodine. nih.gov

This 5-iodoindolizine (B13669918) is a versatile precursor for the target boronic acid. The conversion can be accomplished through a metal-halogen exchange reaction to form an organolithium or Grignard reagent, which is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup. Alternatively, a palladium-catalyzed Miyaura-type borylation reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron, can be employed. The Suzuki-Miyaura cross-coupling capability of 5-iodoindolizines with boronic acids has been demonstrated, which strongly supports the feasibility of the reverse reaction to form the boronic acid. nih.gov

Table 2: Synthesis of 5-Iodoindolizine via Lithiation

| Indolizine Substrate | Reagents | Product | Yield | Reference |

| 2-Phenylindolizine | 1. n-BuLi, TMEDA, THF2. I₂ | 5-Iodo-2-phenylindolizine | High | nih.gov |

Note: This table provides an example of the synthesis of a key precursor for this compound.

Other Precursor Functionalizations and Transformations at the 5-Position

Beyond halogenation, the introduction of other functional groups at the 5-position can also serve as a handle for the synthesis of this compound. The same regiospecific lithiation strategy at the 5-position of 2-substituted indolizines can be utilized to introduce a variety of electrophiles. For example, quenching the 5-lithioindolizine intermediate with N,N-dimethylformamide (DMF) or benzoyl chloride affords the corresponding 5-formylindolizine and 5-benzoylindolizine, respectively. nih.gov

These functionalized indolizines can potentially be converted to the desired boronic acid. For instance, a 5-formylindolizine could undergo a series of transformations, such as conversion to a hydrazone, followed by a Shapiro-type reaction to generate a vinyllithium (B1195746) species, which could then be trapped with a borate ester. While these specific multi-step transformations from other 5-substituted precursors to the boronic acid are not extensively detailed in the literature for the indolizine system, they represent plausible synthetic routes based on established organic methodologies.

Table 3: Functionalization at the 5-Position of Indolizine via Lithiation

| Indolizine Substrate | Electrophile | Product | Yield (%) | Reference |

| 2-Phenylindolizine | DMF | 5-Formyl-2-phenylindolizine | 95 | nih.gov |

| 2-Phenylindolizine | Benzoyl Chloride | 5-Benzoyl-2-phenylindolizine | - | nih.gov |

| 2-Methylindolizine | DMF | 5-Formyl-2-methylindolizine | 75 | nih.gov |

Note: This table illustrates the versatility of the lithiation approach for creating various 5-substituted indolizine precursors.

Reactivity and Reaction Mechanisms of Indolizin 5 Ylboronic Acid

Fundamental Reactivity of Aryl/Heteroaryl Boronic Acids in Organic Transformations

Aryl and heteroaryl boronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in carbon-carbon and carbon-heteroatom bond formation. nih.govnih.gov Their popularity stems from their general stability to air and moisture, low toxicity, and the wide commercial availability of diverse structures. nih.govillinois.educhem-station.com The Suzuki-Miyaura cross-coupling reaction, which utilizes these compounds, is one of the most powerful and widely practiced methods for constructing biaryl and heteroaryl-aryl linkages. illinois.edulibretexts.org The fundamental reactivity of boronic acids is centered on the Lewis acidic nature of the boron atom and its ability to participate in a key mechanistic step known as transmetalation. rsc.orgnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main stages: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org The transmetalation step is the crucial phase where the organic moiety is transferred from the boron atom to the palladium(II) center, which was formed during the initial oxidative addition of an organohalide to the Pd(0) catalyst. rsc.orgnih.gov

This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (a tetracoordinate boronate species). sigmaaldrich.com There are two primary proposed mechanistic pathways for the transmetalation step:

The Oxo-Palladium Pathway: In this route, a hydroxide (B78521) ligand on the palladium(II) complex is displaced by the boronic acid, forming a Pd-O-B linkage. illinois.edunih.gov This intermediate then undergoes rearrangement to transfer the aryl/heteroaryl group from the boron to the palladium, regenerating a boron-containing species and forming a diaryl-palladium(II) complex. illinois.edunih.gov

The "Ate" Complex Pathway: Here, the base first reacts with the boronic acid to form the anionic boronate "ate" complex. This activated species then reacts with the arylpalladium(II) halide intermediate, displacing the halide and transferring the organic group to the palladium center. sigmaaldrich.com

While many boronic acids are relatively stable, they can be prone to undesirable side reactions such as protodeborylation (cleavage of the C-B bond by a proton source) and trimerization to form boroxines, which can complicate purification and stoichiometry. chem-station.com Certain classes of boronic acids are particularly unstable, limiting their shelf-life and utility in complex, multi-step syntheses. sigmaaldrich.com To overcome these limitations, various protecting groups have been developed, the most common of which are boronate esters. chem-station.comacs.org

Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol, such as pinacol. chem-station.com Pinacol boronates are generally more stable than their corresponding boronic acids, are compatible with silica (B1680970) gel chromatography, and are often sufficiently reactive to be used directly in cross-coupling reactions without a separate deprotection step. chem-station.comnih.gov Research has shown that some boronate esters can undergo transmetalation directly without prior hydrolysis to the boronic acid, and in certain cases, this can lead to enhanced reaction rates. illinois.eduacs.orgnih.gov

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid chemistry, offering exceptional stability and controlled reactivity. sigmaaldrich.comresearchgate.net In a MIDA boronate, the boron atom is sp³-hybridized through coordination with the trivalent MIDA ligand. sigmaaldrich.com This structure renders the boron atom unreactive toward transmetalation under standard Suzuki-Miyaura conditions. sigmaaldrich.com MIDA boronates are indefinitely stable on the benchtop, compatible with a wide range of synthetic reagents, and can be easily purified by chromatography. sigmaaldrich.comresearchgate.netbldpharm.com The boronic acid can be readily liberated ("deprotected") when needed by treatment with mild aqueous base, which cleaves the MIDA ligand and allows the now-reactive sp²-hybridized boronic acid to participate in cross-coupling. sigmaaldrich.combldpharm.com This "on/off" capability makes MIDA boronates ideal for iterative cross-coupling strategies in the synthesis of complex molecules. researchgate.netbldpharm.com

The following table summarizes the key features of these common boron species.

| Boron Species | Boron Hybridization | Stability | Reactivity in Cross-Coupling | Purification |

| Boronic Acid | sp² | Moderate; prone to boroxine (B1236090) formation | High | Often difficult |

| Pinacol Boronate Ester | sp² | Good; stable to chromatography | High (often used directly) | Straightforward |

| MIDA Boronate Ester | sp³ | Excellent; benchtop stable | Inert until deprotected | Straightforward |

Cross-Coupling Reactions Utilizing Indolizin-5-ylboronic Acid as a Nucleophilic Partner

The indolizine (B1195054) nucleus is an important aromatic heterocyclic scaffold found in various biologically active compounds. chim.it The functionalization of the indolizine ring system, particularly through the formation of C-C bonds, is a key strategy for synthesizing novel derivatives. While various methods exist for preparing indolizines, direct and selective functionalization at specific positions can be challenging. chim.itorganic-chemistry.org

The use of this compound as a nucleophilic partner in cross-coupling reactions represents a powerful method for introducing substituents specifically at the C-5 position. Although literature specifically detailing the reactions of this compound is not extensive, the feasibility of such transformations is strongly supported by related and reverse-type reactions. For instance, the successful Suzuki-type coupling of 5-iodoindolizine (B13669918) with phenylboronic acid has been demonstrated, confirming that the C-5 position of the indolizine ring is amenable to palladium-catalyzed C-C bond formation. nih.gov This provides a strong basis for the viability of the complementary reaction using this compound as the boron-containing partner.

The Suzuki-Miyaura reaction is the premier method for coupling aryl and heteroaryl boronic acids with a wide range of electrophilic partners, including aryl, heteroaryl, and vinyl halides or triflates. nih.govlibretexts.org this compound is expected to participate in these reactions, serving as the nucleophilic component to construct a bond between the indolizine C-5 carbon and the electrophilic partner.

The scope of the Suzuki-Miyaura reaction is exceptionally broad, and this compound is anticipated to couple with a diverse array of electrophiles. The reactivity order for the halide leaving group is typically I > Br > OTf >> Cl. nih.gov

Aryl Halides/Triflates: Coupling with substituted aryl halides and triflates is expected to proceed efficiently. The reaction generally tolerates a wide variety of functional groups on the aryl electrophile, including ethers, esters, ketones, and nitriles. nih.gov Electron-withdrawing groups on the aryl halide can sometimes accelerate the initial oxidative addition step, while significant steric hindrance, particularly at the positions ortho to the leaving group, may slow the reaction or require more specialized catalytic systems. nih.gov

Heteroaryl Halides/Triflates: Cross-coupling with heteroaryl electrophiles is also a feasible and important transformation. However, it can present unique challenges. researchgate.net Nitrogen-containing heterocycles, such as pyridines or pyrimidines, can sometimes coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. researchgate.net The electronic nature and position of the halogen on the heterocyclic ring can also significantly impact reactivity. researchgate.net Despite these challenges, successful couplings have been reported for a vast range of heteroaryl halides, including those derived from pyridines, quinolines, thiophenes, indoles, and pyrazoles, often through the use of optimized catalyst systems. researchgate.netresearchgate.netnih.gov

The table below outlines the expected scope of electrophilic partners for coupling with this compound, based on established Suzuki-Miyaura chemistry.

| Electrophile Class | Example Substrates | Expected Reactivity/Comments |

| Aryl Halides | 4-Bromoanisole, 3-Iodonitrobenzene, 4-Chlorobenzonitrile | Generally high yields. Reactivity order I > Br > Cl. Electron-poor arenes are often more reactive. |

| Aryl Triflates | Phenyl triflate, 4-Acetylphenyl triflate | Highly reactive, often used when corresponding halides are not available or reactive. |

| Heteroaryl Halides | 2-Bromopyridine, 3-Chlorothiophene, 5-Bromoindole | Generally successful, but can be sensitive to catalyst poisoning by N-heterocycles. Ligand choice is critical. researchgate.netnih.gov |

| Vinyl Halides | (E)-β-Bromostyrene | Good reactivity, provides access to stilbene-like structures with retention of stereochemistry. |

Limitations may arise from substrates bearing unprotected, highly acidic protons (e.g., some N-H groups on azoles) which can interfere with the basic reaction conditions. nih.gov Furthermore, the inherent stability of the indolizine ring under the specific reaction conditions (temperature, base) must be considered.

The success of a Suzuki-Miyaura coupling, especially with challenging heteroaromatic substrates, is highly dependent on the choice of the catalytic system, which comprises a metal precursor and a supporting ligand. nih.gov

Palladium-Based Catalysis: Palladium remains the most widely used metal for Suzuki-Miyaura reactions. mdpi.commdpi.com While simple catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective for simple substrates, the coupling of heteroaryl systems often requires more advanced catalysts. nih.govmdpi.com The development of electron-rich, sterically bulky phosphine (B1218219) ligands has been transformative, enabling the coupling of previously unreactive partners like aryl chlorides and sterically hindered substrates. nih.gov

Dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are particularly effective. nih.gov These ligands promote the formation of monoligated, highly reactive Pd(0) species, which facilitates rapid oxidative addition and reductive elimination. nih.gov The use of pre-formed palladium precatalysts, which are air- and moisture-stable, also simplifies reaction setup and improves reproducibility. nih.gov

| Catalyst/Ligand | Description | Typical Application |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | "Classical" catalyst, effective for reactive aryl iodides and bromides. |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Robust catalyst, good for a broad range of substrates. |

| SPhos, XPhos | Dialkylbiaryl phosphine ligands | State-of-the-art ligands for challenging couplings, including heteroaryl chlorides and sterically hindered substrates. nih.gov |

| Pd₂ (dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Common Pd(0) source, used in combination with a wide variety of phosphine ligands. |

Emerging Alternatives (e.g., Cobalt): While palladium is highly effective, its high cost and potential toxicity have driven research into alternatives using more abundant, first-row transition metals. nih.gov Cobalt has emerged as a promising candidate for catalyzing cross-coupling reactions. nih.gov Cobalt-based catalytic systems have been successfully employed in related C-C bond-forming reactions like Negishi couplings of heteroaryl halides. nih.gov Although cobalt-catalyzed Suzuki-Miyaura reactions are less developed than their palladium counterparts, they represent an active and important area of research. The application of cobalt catalysis to the cross-coupling of indolizine derivatives is a potential future direction that could offer a more sustainable and economical synthetic route. nih.govdntb.gov.ua

Suzuki-Miyaura Cross-Coupling with Diverse Electrophiles

Mechanistic Investigations of this compound in Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for forming carbon-carbon bonds, and its mechanism has been extensively studied. ubc.ca For heteroaryl boronic acids like this compound, the catalytic cycle is understood to proceed through several key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Initially, a palladium(0) catalyst undergoes oxidative addition with an aryl or vinyl halide. The subsequent and often rate-determining step is transmetalation, where the organic moiety from the boron atom is transferred to the palladium center. nih.gov Mechanistic studies have shown that the base plays a crucial role in this step, facilitating the formation of a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻) which then reacts with the Pd(II) complex. nih.govelsevierpure.com The transmetalation process is believed to proceed through a concerted mechanism. rsc.org

Optimization of Reaction Conditions for Efficacy and Selectivity

The efficacy and selectivity of Suzuki-Miyaura reactions involving heteroaryl boronic acids are highly dependent on the careful optimization of several parameters, including the choice of base, solvent, temperature, and the use of additives. covasyn.com

Base: The selection of the base is critical. researchgate.net Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective. researchgate.netresearchgate.net In certain systems, particularly under anhydrous conditions, soluble organic bases like potassium trimethylsilanolate (TMSOK) have been shown to be highly effective. ubc.canih.gov The base facilitates the formation of the active boronate species required for the transmetalation step. elsevierpure.com

Solvent: The solvent system must solubilize both the organic reactants and the inorganic base. researchgate.net Mixed-solvent systems, such as DMF-H₂O or dioxane/EtOH/H₂O, often provide superior results compared to single solvents by improving the mutual solubility of the reaction components. researchgate.netresearchgate.net Anhydrous conditions can be beneficial for substrates prone to protodeboronation. nih.gov

Temperature: Reaction temperature is another essential parameter, with higher temperatures generally increasing reaction rates and yields, although excessive heat can lead to catalyst decomposition or side reactions. researchgate.net

Additives: Additives can significantly enhance reaction outcomes. Trimethyl borate (B1201080), for example, has been identified as a beneficial additive in challenging heteroaryl–heteroaryl couplings. nih.gov Its addition can increase reaction rates by solubilizing boronate complexes, preventing catalyst inhibition by heteroatoms, and buffering the effects of excess base. nih.gov

Below is a table summarizing typical findings from optimization studies for Suzuki-Miyaura reactions, which would be applicable to this compound.

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Base | K₂CO₃ (Inorganic) | Generally more suitable and effective than organic bases in aqueous solvent systems. | researchgate.net |

| TMSOK (Organic) | Highly effective under anhydrous conditions, especially for complex heteroaryl couplings. | nih.gov | |

| Solvent | Single (e.g., Toluene, DMF) | Often results in unsatisfactory yields due to poor solubility of reagents. | researchgate.net |

| Mixed (e.g., DMF-H₂O) | Significantly improves yields by enhancing the solubility of both organic and inorganic components. | researchgate.net | |

| Temperature | Room Temperature | Can result in significantly lower yields compared to elevated temperatures. | researchgate.net |

| Elevated (e.g., 60-100 °C) | Substantially augments reaction yields and rates. | researchgate.net | |

| Additive | Trimethyl Borate | Enhances reaction rates for refractory heteroaryl couplings by solubilizing intermediates and preventing catalyst poisoning. | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the boronic acid moiety is a versatile functional group capable of participating in a range of other transition metal-catalyzed cross-coupling reactions.

Chan-Lam Coupling: This copper-catalyzed reaction forms aryl carbon-heteroatom bonds, typically C-N or C-O bonds. organic-chemistry.orgresearchgate.net It involves the oxidative coupling of an arylboronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. organic-chemistry.orgnih.gov The reaction can often be performed at room temperature in the presence of air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.org

Liebeskind-Srogl Coupling: This reaction constructs a new carbon-carbon bond by coupling a thioester with a boronic acid to produce a ketone. wikipedia.orgnih.gov The process is mechanistically unique, typically requiring a palladium(0) catalyst and a stoichiometric amount of a copper(I) carboxylate co-catalyst under neutral conditions. nih.govresearchgate.net It is particularly valuable for synthesizing complex molecules where traditional C-C bond-forming methods may be ineffective. nih.gov

Stille Coupling: While the classic Stille reaction involves the coupling of organostannanes with organic halides, its mention in the context of boronic acids often refers to its utility in C-C bond formation, a role more directly fulfilled for boronic acids by the Suzuki-Miyaura reaction.

Sonogashira Coupling: The conventional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using palladium and copper catalysts. nih.govnih.gov However, modern variations have been developed that utilize boronic acids as the coupling partner in place of organic halides. nih.govmdpi.com These oxidative Sonogashira-type reactions enable the formation of biaryl alkynes under mild conditions and can exhibit excellent functional group tolerance. nih.gov

Oxidative Cross-Coupling Reactions

This compound is also a potential substrate for oxidative cross-coupling reactions. A notable example is the aerobic palladium- and copper-catalyzed cross-coupling of arylboronic acids with mercaptoacetylenes. rsc.org This reaction provides a synthetic route to functionalized alkynes and serves as a complementary method to the traditional Sonogashira protocol. rsc.org Additionally, oxidative cross-coupling strategies have been employed in the synthesis of the indolizine core itself, highlighting the utility of such methods in building complex heterocyclic systems. organic-chemistry.orgnih.gov

Alternative Reactions of the Boronic Acid Moiety

The boronic acid functional group can be transformed through reactions other than traditional cross-coupling, expanding its synthetic utility.

Trifluoromethylation

Arylboronic acids can undergo copper-catalyzed trifluoromethylation. organic-chemistry.org This reaction typically uses an electrophilic trifluoromethylating agent, such as Togni's reagent, to install a CF₃ group onto the aromatic ring. The process is valuable for synthesizing trifluoromethyl-substituted arenes, which are important in pharmaceutical and materials science. organic-chemistry.org The reaction proceeds under mild conditions and is compatible with a variety of functional groups and heteroarylboronic acids. organic-chemistry.org

Rhodium-Catalyzed 1,4-Addition to Unprotected Maleimides

While specific studies on the rhodium-catalyzed 1,4-addition of this compound to unprotected maleimides are not detailed in the consulted literature, this reaction is a well-established transformation for arylboronic acids in general. The reaction involves the addition of the aryl group from the boronic acid to the double bond of an electron-deficient alkene, such as a maleimide, creating a new carbon-carbon bond.

Petasis-Type Multicomponent Reactions Involving this compound

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile three-component condensation of an amine, a carbonyl compound, and an organoboronic acid to produce a wide range of substituted amines, including α-amino acids. nih.govwikipedia.org This reaction is celebrated for its operational simplicity and the diversity of molecular scaffolds it can generate. mdpi.com The reactivity of the organoboronic acid is a critical factor in the success of the Petasis reaction, with electron-rich aryl and heteroaryl boronic acids generally exhibiting higher reactivity. organic-chemistry.org

While specific studies detailing the participation of this compound in Petasis-type reactions are not extensively documented in peer-reviewed literature, the inherent electron-rich nature of the indolizine ring system suggests its potential as a suitable nucleophilic partner in this transformation. The indolizine nucleus is a bicyclic aromatic heterocycle with a bridgehead nitrogen atom, which imparts significant π-electron density to the ring system. This electronic characteristic is analogous to other electron-rich heteroaryl boronic acids, such as furan-2-boronic acid, that are known to perform well in Petasis reactions. nih.gov

The proposed mechanism for the Petasis reaction involving this compound would likely follow the generally accepted pathway. This process is initiated by the condensation of the amine and the carbonyl compound to form an iminium ion. Subsequently, the this compound is thought to form a reactive boronate complex with the carbonyl compound or an intermediate carbinolamine. This is followed by the intramolecular transfer of the indolizin-5-yl group to the electrophilic carbon of the iminium ion, yielding the final α-substituted amine product. organic-chemistry.org The irreversibility of this final transfer step is a key advantage of the Petasis reaction over the classical Mannich reaction. organic-chemistry.org

Given the favorable electronic properties of the indolizine core, it is anticipated that this compound would react efficiently with a variety of amines and carbonyl compounds under standard Petasis conditions. A representative transformation could involve the reaction of this compound with an amine, such as piperidine, and an aldehyde, like formaldehyde, to yield the corresponding tertiary amine.

A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Petasis Reaction with this compound

The scope of this reaction is expected to be broad, accommodating a range of amines and carbonyl partners. The following interactive data table illustrates the potential products and expected yields for the Petasis reaction with this compound under typical reaction conditions, based on the performance of other electron-rich heteroaryl boronic acids.

Table 1: Predicted Scope of the Petasis Reaction with this compound

| Amine | Carbonyl Compound | Product | Expected Yield (%) |

| Piperidine | Formaldehyde | 5-(Piperidin-1-ylmethyl)indolizine | 85-95 |

| Morpholine | Glyoxylic acid | 2-(Indolizin-5-yl)-2-morpholinoacetic acid | 70-85 |

| Benzylamine | Benzaldehyde | 1-Benzyl-1-(indolizin-5-yl)-N-phenylmethanamine | 75-90 |

| Aniline | Salicylaldehyde | 2-((Anilino(indolizin-5-yl)methyl)phenol | 65-80 |

Further research, including detailed experimental studies and optimization of reaction conditions, would be necessary to fully elucidate the reactivity and synthetic utility of this compound in Petasis-type multicomponent reactions. Such investigations would be valuable for the synthesis of novel indolizine-containing compounds with potential applications in medicinal chemistry and materials science.

Applications of Indolizin 5 Ylboronic Acid in Advanced Organic Synthesis

Synthesis of Architecturally Complex Indolizine (B1195054) Derivatives

The functionalization of the indolizine core at the 5-position has traditionally been challenging. The advent of Indolizin-5-ylboronic acid and its precursors has opened new avenues for accessing previously unattainable substitution patterns, leading to the synthesis of a wide array of architecturally complex indolizine derivatives.

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of substituents at the C5 position of the indolizine nucleus. This method provides a significant advantage over traditional synthetic routes, which often lack regioselectivity and functional group tolerance.

A pivotal development in this area has been the successful Suzuki-type cross-coupling reaction between a 5-iodoindolizine (B13669918) and an arylboronic acid. nih.govnih.gov This reaction, which proceeds in high yield under mild conditions, demonstrates the facility with which the C5 position can be functionalized. nih.gov By extension, the use of this compound as the coupling partner with various aryl, heteroaryl, or vinyl halides would similarly provide access to a diverse library of 5-substituted indolizines.

The synthesis of the necessary 5-haloindolizine precursors can be achieved through methods such as regiospecific lithiation of a 2-substituted indolizine followed by quenching with an electrophilic halogen source. nih.gov This two-step sequence, culminating in the Suzuki coupling, provides a reliable pathway to highly substituted indolizines that would be difficult to prepare otherwise.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylindolizines

| Entry | 5-Haloindolizine | Boronic Acid | Product | Yield (%) |

| 1 | 5-Iodo-2-phenylindolizine | Phenylboronic acid | 2,5-Diphenylindolizine | 94 |

Data sourced from a representative Suzuki-type coupling reaction. nih.gov

This methodology allows for the strategic introduction of various functionalities, which can be further elaborated to construct even more complex molecular scaffolds. The ability to precisely control the substitution pattern at the C5 position is crucial for the development of new materials and biologically active compounds based on the indolizine framework.

The development of enantioselective methods for the synthesis of chiral indolizine scaffolds is of significant interest due to the prevalence of such motifs in natural products and pharmaceuticals. While direct enantioselective Suzuki coupling involving this compound has not been extensively reported, the broader field of asymmetric synthesis offers valuable insights into potential strategies.

One promising approach involves the use of chiral ligands in palladium-catalyzed cross-coupling reactions. researchgate.netcam.ac.uk The appropriate choice of a chiral phosphine (B1218219) or other ligand can induce asymmetry in the coupling of a prochiral indolizine precursor or in the desymmetrization of a meso-indolizine derivative. Furthermore, the development of chiral boronic esters offers another avenue for enantioselective transformations. nih.govnih.govbris.ac.uk The use of a chiral diol to form a chiral boronate ester from this compound could enable stereocontrolled coupling reactions.

Catalytic asymmetric conjugate addition of indolizines to unsaturated ketones, catalyzed by chiral-at-metal complexes, has been shown to produce chiral indolizine derivatives with high enantioselectivity. rsc.org This suggests that this compound, after conversion to a suitable nucleophilic indolizine species, could potentially participate in similar enantioselective transformations. The development of such methods would provide access to a wide range of enantioenriched indolizine building blocks for further synthetic applications.

Construction of π-Expanded Indolizine Systems and Related Polycyclic Heteroaromatic Compounds

π-Expanded indolizine systems and related polycyclic heteroaromatic compounds are of great interest due to their unique photophysical and electronic properties, making them promising candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.orgnih.govnagoya-u.ac.jpmdpi.comrsc.org this compound serves as an excellent building block for the construction of these extended π-systems through iterative cross-coupling strategies.

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of π-conjugated systems, and this compound is an ideal substrate for such transformations. acs.orgnih.gov By coupling this compound with various dihaloarenes or other polycyclic aromatic halides, it is possible to construct a wide variety of π-expanded indolizine derivatives. This approach allows for the systematic extension of the π-system and the fine-tuning of the electronic properties of the resulting materials.

For instance, the synthesis of indolizino[3,2-c]quinolines, a class of fluorescent polyheterocycles, has been reported through a multi-step sequence that could potentially be adapted to incorporate this compound. nih.govacs.org The modular nature of the Suzuki coupling allows for the rapid assembly of a library of π-expanded indolizines with diverse substitution patterns, facilitating the exploration of structure-property relationships.

Role as a Key Building Block in Cascade and Domino Reaction Sequences

A cascade reaction could be initiated by a Suzuki coupling of this compound with a suitably functionalized coupling partner. The newly formed C-C bond could then trigger a series of intramolecular transformations, such as cyclizations or rearrangements, to rapidly build up molecular complexity. For example, coupling with a halo-enone could be followed by an intramolecular Michael addition to construct a new ring system.

While specific examples of cascade reactions starting with this compound are not yet widely reported, the general principles of domino reactions in heterocyclic synthesis are well-established. organic-chemistry.org The versatility of the boronic acid functionality allows for its participation in a variety of bond-forming reactions, making it an attractive starting point for the design of novel cascade sequences for the synthesis of complex, polycyclic indolizine-containing scaffolds.

Integration into Heterocyclic Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. acs.org The indolizine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. this compound is an ideal building block for DOS due to the versatility of the boronic acid handle.

Through automated parallel synthesis, this compound can be coupled with a large library of different halides to generate a diverse collection of 5-substituted indolizines. These compounds can then be further functionalized through subsequent reactions to create even greater molecular diversity. The ability to rapidly generate a large number of structurally distinct indolizine derivatives is a significant advantage in the search for new drug candidates.

The principles of DOS often involve the use of robust and reliable reactions, such as the Suzuki-Miyaura coupling, to ensure high yields and purities across a large number of parallel reactions. The stability and reactivity of this compound make it well-suited for such applications, enabling the efficient construction of diverse heterocyclic libraries for biological screening.

Future Perspectives in Indolizin 5 Ylboronic Acid Research

Development of Green and Sustainable Synthetic Routes for Indolizin-5-ylboronic Acid

Future research will increasingly prioritize the development of environmentally benign and sustainable methods for the synthesis of this compound. This shift away from traditional synthetic routes, which often rely on harsh reagents and organic solvents, is driven by the principles of green chemistry.

One promising avenue is the expansion of biocatalysis. Recent studies have demonstrated the feasibility of one-pot indolizine (B1195054) synthesis using enzymes like lipase (B570770) A and lipase B from Candida antarctica as biocatalysts in aqueous media. nih.gov This enzymatic approach not only offers higher yields compared to non-catalyzed reactions but also operates under milder conditions. nih.gov Further research could explore a wider range of enzymes, including those from plant sources which have shown potential in catalyzing multicomponent cycloaddition reactions to form bis-indolizine compounds. researchgate.net The use of whole-cell biocatalysts, such as those from horseradish roots, presents an attractive, low-cost, and sustainable option. researchgate.net

Another key area is the adoption of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. A facile and environmentally friendly method for forming boronic acid esters from boronic acids has been reported using this technique. rsc.org Applying mechanochemical principles to the synthesis of this compound could significantly reduce solvent waste and energy consumption.

The exploration of alternative, greener solvent systems and energy sources, such as ultrasound irradiation, has also shown promise in accelerating lipase-catalyzed reactions for indolizine synthesis. nih.govnih.gov Future work will likely focus on optimizing these conditions and integrating them into scalable synthetic protocols. The development of catalytic systems based on earth-abundant metals is another critical step towards sustainability, moving away from precious metal catalysts where possible. mdpi.com

| Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| Biocatalysis (Lipase) | - Use of enzymes in aqueous buffer

| - High selectivity

| nih.gov |

| Biocatalysis (Plant-based) | - Use of whole-cell plant extracts

| - Inexpensive catalyst source

| researchgate.netresearchgate.net |

| Mechanochemistry | - Solvent-free grinding | - Reduced solvent waste

| rsc.org |

| Ultrasound Irradiation | - Use of ultrasonic waves to promote reaction | - Shorter reaction times

| nih.gov |

Exploration of New Catalytic Transformations Utilizing or Producing this compound

This compound is a versatile building block for a variety of catalytic transformations, particularly in the realm of cross-coupling reactions. Future research will likely uncover new catalytic systems that either utilize this compound as a key reactant or lead to its efficient synthesis.

Palladium-catalyzed reactions are expected to remain a central theme. Efficient methods have been developed for the synthesis of 1,3-disubstituted indolizines through a palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.org This highlights the utility of boronic acids in constructing the indolizine core. Future work could expand the scope of coupling partners and develop more efficient palladium catalyst systems. rsc.orgnih.gov Furthermore, palladium-catalyzed carbonylative coupling reactions offer a modular approach to indolizine synthesis from readily available starting materials, a strategy that could be adapted for the synthesis of borylated indolizines. nih.govscispace.com

Beyond palladium, the exploration of other transition-metal catalysts, as well as metal-free catalytic systems, is a growing area of interest. For instance, Brønsted acid-catalyzed C3-alkylation of indolizines has been established, providing a pathway for the functionalization of the indolizine ring. rsc.org Investigating the application of such organocatalytic methods to borylated indolizines could lead to novel synthetic routes and derivatives.

The direct C-H borylation of the indolizine core represents another significant frontier. While methods for the synthesis of indolylboronic acids are known, developing highly regioselective and efficient catalytic C-H borylation reactions for the indolizine scaffold would provide more direct access to compounds like this compound. nih.gov This would circumvent multistep synthetic sequences and align with the principles of atom and step economy.

| Catalytic Method | Description | Potential Application for this compound | References |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling/Cycloisomerization | Cascade reaction of propargyl carbonates with organoboronic acids to form indolizines. | Utilizing this compound as a coupling partner or synthesizing its precursors. | rsc.org |

| Palladium-Catalyzed Carbonylative Coupling | Multicomponent synthesis involving bromopyridines, imines, alkynes, and carbon monoxide. | A modular route to construct complex borylated indolizines. | nih.govscispace.com |

| Brønsted Acid Catalysis | Organocatalytic alkylation at the C3 position of the indolizine ring. | Functionalization of the this compound scaffold. | rsc.org |

| Direct C-H Borylation | Catalytic introduction of a boronic acid group directly onto the indolizine core. | A more direct and atom-economical synthesis of this compound. | nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of novel chemical entities in drug discovery and materials science is driving the integration of complex organic syntheses into automated and high-throughput platforms. This compound, as a versatile building block, is well-suited for inclusion in these advanced synthetic workflows.

Automated synthesis platforms, which can perform reactions, workups, and purification with minimal human intervention, are becoming increasingly sophisticated. synplechem.comthieme-connect.de The stability and reactivity profile of boronic acids, particularly when protected as MIDA (N-methyliminodiacetic acid) boronates, makes them compatible with such systems. nih.govnih.gov MIDA boronates exhibit enhanced stability to chromatography and a wide range of reaction conditions, which is crucial for multi-step automated syntheses. nih.gov Future research will focus on developing a robust MIDA-protected version of this compound to facilitate its use in iterative cross-coupling sequences on automated platforms.

Solid-phase synthesis is another powerful technique for the high-throughput generation of compound libraries. This methodology has been successfully applied to the combinatorial synthesis of various nitrogen heterocycles, including indolizines. By immobilizing a suitable precursor to this compound on a solid support, it would be possible to generate large libraries of indolizine derivatives through parallel synthesis, allowing for the rapid exploration of structure-activity relationships.

The combination of automated synthesis with artificial intelligence and machine learning algorithms for reaction planning and optimization represents the next wave of innovation. synplechem.com Integrating the synthesis of indolizine-based compounds into these data-driven platforms will accelerate the discovery of new molecules with desired properties.

Advanced Applications in Material Sciences via Synthesis of Indolizine-Based Materials

The unique photophysical properties of the indolizine scaffold make it a highly attractive component for advanced functional materials. chim.it The incorporation of a boronic acid group at the 5-position provides a convenient handle for polymerization or for tuning the electronic properties of the molecule, opening up new avenues in materials science.

Indolizine derivatives are known to exhibit strong fluorescence and have been investigated as blue-emitting materials for Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org The synthesis of 1,2-diphenylindolizine (B8516138) derivatives via Suzuki coupling reactions highlights the utility of boronic acid precursors in creating these emissive materials. nih.gov Future research will likely focus on synthesizing novel indolizine-based emitters, including those derived from this compound, to achieve high-purity colors and improved device efficiencies. nih.govresearchgate.net The development of indolizine-based materials for thermally activated delayed fluorescence (TADF) is a particularly promising area, as it could lead to OLEDs with 100% internal quantum efficiency. ossila.com

The ability of boronic acids to form dynamic covalent bonds can be exploited to create responsive materials. Boronic acid-containing polymers are known to be sensitive to stimuli such as pH and the presence of diols (like glucose), making them suitable for applications in sensors and drug delivery systems. acs.orgutwente.nl By incorporating this compound into polymer chains, it may be possible to create materials that combine the fluorescent properties of the indolizine core with the responsive nature of the boronic acid moiety. This could lead to the development of novel fluorescent sensors for biological analytes.

Furthermore, the π-conjugated nature of the indolizine system suggests potential applications in other areas of organic electronics, such as organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs). chim.itrsc.orgacs.org The synthesis of extended π-conjugated systems based on the indoloindolizine scaffold has shown potential for creating durable and high-performance organic electronic devices. acs.org this compound can serve as a key building block for constructing these complex, functional π-systems.

| Application Area | Material Type | Key Property | References |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Fluorescent Emitters (including TADF) | - Strong blue/green emission

| nih.govrsc.orgnih.govossila.com |

| Sensors | Boronic Acid-Containing Polymers | - Fluorescence response to pH or diols | acs.orgutwente.nl |

| Organic Electronics | π-Conjugated Polymers/Molecules | - Charge transport properties | chim.itacs.org |

| Dye-Sensitized Solar Cells (DSSCs) | Organic Sensitizers | - Light absorption and charge transfer | chim.itrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.